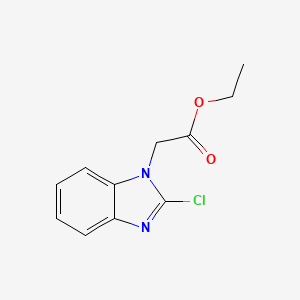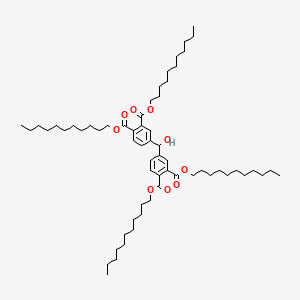
GGACK
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GGACK has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the inhibition of serine proteases, providing insights into enzyme mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the role of uPA and Factor Xa in various physiological and pathological processes, such as cell migration, invasion, and metastasis.
Medicine: this compound is valuable in medical research for developing therapeutic strategies targeting proteases involved in diseases like cancer and thrombosis. It is used in preclinical studies to evaluate the efficacy of protease inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development of protease inhibitors and as a reference compound in quality control and assay development
Mecanismo De Acción
Target of Action
GGACK, also known as Glu-gly-arg-chloromethane, primarily targets urokinase and Factor Xa . Urokinase is a serine protease that plays a crucial role in the dissolution of blood clots by converting plasminogen to plasmin . Factor Xa is a key enzyme in the coagulation cascade that leads to blood clotting .
Mode of Action
This compound acts as an irreversible inhibitor of urokinase and Factor Xa . It binds to these enzymes and inhibits their activity, thereby affecting the processes of fibrinolysis and coagulation .
Biochemical Pathways
By inhibiting urokinase, this compound disrupts the fibrinolysis pathway, which could lead to a decrease in the dissolution of blood clots . The inhibition of Factor Xa affects the coagulation cascade, potentially leading to a reduction in blood clot formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of blood clot formation and dissolution. By inhibiting urokinase and Factor Xa, this compound can potentially influence the balance between coagulation and fibrinolysis .
Métodos De Preparación
GGACK is synthesized through a series of chemical reactions involving the coupling of amino acids and the introduction of a chloromethyl ketone group. The synthetic route typically involves the following steps:
Coupling of Glutamic Acid and Glycine: Glutamic acid is coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form a dipeptide.
Addition of Arginine: The dipeptide is then coupled with arginine to form a tripeptide.
Introduction of Chloromethyl Ketone Group: The tripeptide is reacted with chloromethyl ketone to introduce the chloromethyl ketone group, resulting in the formation of this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
GGACK undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the chloromethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized peptides, while substitution reactions can yield various substituted derivatives .
Comparación Con Compuestos Similares
GGACK is unique among serine protease inhibitors due to its irreversible mode of action and specificity for uPA and Factor Xa. Similar compounds include:
1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone: An irreversible inhibitor of uPA, Factor Xa, and urokinase, similar to this compound but with a dansyl fluorophore for direct monitoring of enzyme interactions.
PPACK (D-Phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone): Another irreversible inhibitor of serine proteases, commonly used in studies of thrombin and other coagulation factors.
E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane): A cysteine protease inhibitor with a different mechanism of action but used in similar research contexts.
This compound’s specificity and irreversible inhibition make it a valuable tool in research, distinguishing it from other protease inhibitors .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPBJFWGYUJISD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983658 | |
| Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65113-67-9 | |
| Record name | Glutamyl-glycyl-arginine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



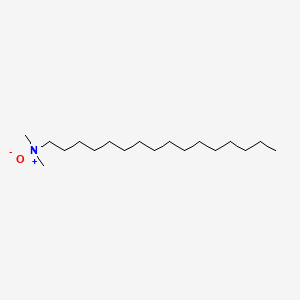
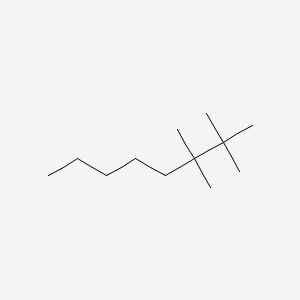
![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
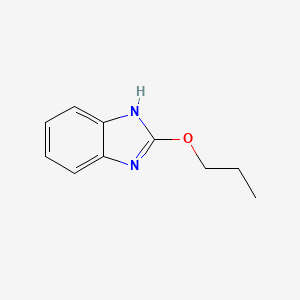


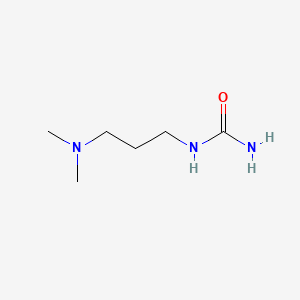
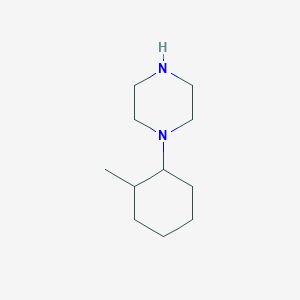
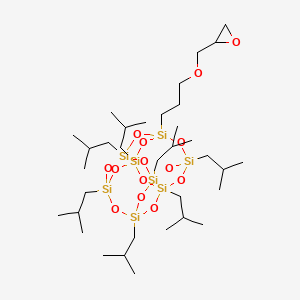
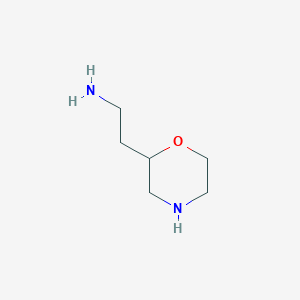
![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)
